molecular formula C14H10O5 B1199100 4,4'-Oxydibenzoic acid CAS No. 2215-89-6

4,4'-Oxydibenzoic acid

Cat. No. B1199100
CAS RN: 2215-89-6
M. Wt: 258.23 g/mol
InChI Key: WVDRSXGPQWNUBN-UHFFFAOYSA-N
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Description

4,4’-Oxydibenzoic acid is a monomeric liquid crystal polymer . It is widely used in the electronics and pharmaceutical industries .


Synthesis Analysis

A new Cu(II) coordination polymer based on 4,4’-Oxydibenzoic acid (H2oba) and 1,4-Bis(imidazol-1-ylmethyl)benzene (bix), namely, [Cu(oba)(bix)]n·2nH2O (1), has been hydrothermally synthesized . The synthesis of 4,4’-Oxydibenzoic acid involves acylation of amines of the pyrimidine series with 2-chlorosulfonyl-substituted 4,4’-oxydibenzoic acid .


Molecular Structure Analysis

The molecular formula of 4,4’-Oxydibenzoic acid is C14H10O5 . Its average mass is 258.226 Da and its monoisotopic mass is 258.052826 Da .


Chemical Reactions Analysis

Arylaminopyrimidine derivatives of 4,4’-Oxydibenzamide were obtained in 75–87% yield by acylation of 3- { [4- (pyridin-3-yl)pyrimidin-2-yl]amino}anilines with 4,4’-Oxydibenzoyl chloride .


Physical And Chemical Properties Analysis

4,4’-Oxydibenzoic acid has a density of 1.4±0.1 g/cm3 . Its boiling point is 473.7±30.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 77.6±3.0 kJ/mol . The flash point is 184.1±18.1 °C . The index of refraction is 1.638 .

Scientific Research Applications

Synthesis of Amides and Sulfonamides

4,4’-Oxydibenzoic acid is used in the synthesis of new 4,4’-oxydibenzamides and sulfamoyl derivatives containing pharmacophoric 2-arylaminopyrimidine fragments in the amide moiety . These compounds have been synthesized by acylation of amines of the pyrimidine series with 2-chlorosulfonyl-substituted 4,4’-oxydibenzoic acid .

Precursor for High-Performance Polymers

4,4’-Oxydibenzoic acid serves as a crucial monomer in the synthesis of various high-performance polymers. These include:

Polybenzoxazoles: These polymers exhibit exceptional thermal and chemical stability, making them ideal for applications in aerospace, electronics, and automotive industries.

Poly(arylene ether)s: These polymers possess excellent mechanical properties, flame retardancy, and good electrical insulating properties, finding use in electronic devices and membranes.

Liquid Crystal Polymers: These polymers exhibit unique properties that allow them to change their physical state depending on external stimuli like temperature or electric fields. This makes them valuable for applications in displays and sensors.

Research in Material Science

Beyond polymers, 4,4’-Oxydibenzoic acid also finds applications in material science research:

Metal-Organic Frameworks (MOFs): These porous materials can be constructed using 4,4’-oxydibenzoic acid as a linker molecule. The resulting MOFs exhibit tunable pore sizes and functionalities, making them valuable for gas storage, separation, and catalysis.

Organic Electronics: 4,4’-Oxydibenzoic acid derivatives are being explored for their potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their semiconducting properties.

Mechanism of Action

4,4’-Oxydibenzoic acid and its derivatives have been synthesized and used in the formation of coordination polymers (CPs) due to their interesting molecular topologies and potential applications in catalysis, molecular selection, nonlinear optics, ion exchange, and microelectronics .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

The future directions of 4,4’-Oxydibenzoic acid could involve its use in the synthesis of coordination polymers due to their potential applications in various fields such as catalysis, molecular selection, nonlinear optics, ion exchange, and microelectronics .

properties

IUPAC Name

4-(4-carboxyphenoxy)benzoic acid
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InChI

InChI=1S/C14H10O5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18)
Source PubChem
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InChI Key

WVDRSXGPQWNUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H10O5
Source PubChem
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DSSTOX Substance ID

DTXSID2074900
Record name 4,4'-Oxydibenzoic acid
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Molecular Weight

258.23 g/mol
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Product Name

4,4'-Oxydibenzoic acid

CAS RN

2215-89-6
Record name 4,4′-Oxybis[benzoic acid]
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Record name Benzoic acid, 4,4'-oxybis-
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Record name Benzoic acid, 4,4'-oxybis-
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Record name 4,4'-Oxydibenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4,4'-Oxydibenzoic acid?

A1: The molecular formula of 4,4'-Oxydibenzoic acid is C14H10O5, and its molecular weight is 258.23 g/mol. []

Q2: Is there any spectroscopic data available for 4,4'-Oxydibenzoic acid?

A2: Yes, 4,4'-Oxydibenzoic acid has been characterized using various spectroscopic techniques. Researchers commonly employ infrared (IR) spectroscopy to identify characteristic functional groups such as carboxyl groups (COOH) and ether linkages (C-O-C). [, , , , , , , ] Additionally, UV-visible spectroscopy has been utilized to investigate the optical properties of H2OBA-containing complexes. [, ]

Q3: What is the thermal stability of 4,4'-Oxydibenzoic acid-based materials?

A3: 4,4'-Oxydibenzoic acid exhibits good thermal stability, making it a suitable building block for high-temperature applications. Studies have shown that H2OBA-based frameworks can withstand temperatures exceeding 290°C without significant decomposition. [] The incorporation of H2OBA into polybenzimidazoles resulted in materials with 10% weight loss temperatures above 520°C. []

Q4: How does the presence of 4,4'-Oxydibenzoic acid affect the solubility of polymers?

A4: Incorporating 4,4'-Oxydibenzoic acid into polymer chains can enhance their solubility in various solvents. For instance, aromatic copolyamides synthesized with H2OBA displayed improved solubility in organic solvents compared to their homopolyamide counterparts. [] Similarly, H2OBA-containing poly(amide-hydrazide)s and poly(amide-1,3,4-oxadiazole)s demonstrated solubility in polar organic solvents, enabling the fabrication of flexible films. []

Q5: What is known about the hydrolytic stability of 4,4'-Oxydibenzoic acid-based polybenzoxazoles?

A5: Research indicates that the hydrolytic stability of polybenzoxazoles (PBOs) incorporating 4,4'-Oxydibenzoic acid is superior to that of PBOs containing isophthalic acid or terephthalic acid. [] This enhanced stability is attributed to the decreased electrophilicity of the carbon atom within the oxazole ring, a result of the H2OBA moiety.

Q6: Can 4,4'-Oxydibenzoic acid-based materials exhibit catalytic activity?

A6: Yes, certain 4,4'-Oxydibenzoic acid-based materials have demonstrated catalytic activity. For example, a Ce(IV)-MOF synthesized with H2OBA exhibited enhanced photocatalytic activity in the degradation of methyl orange under ultraviolet light irradiation. [] This photocatalytic activity is suggested to stem from ligand-to-metal charge transfer from H2OBA to the Ce(IV) centers.

Q7: Are there examples of 4,4'-Oxydibenzoic acid-based MOFs being used for electrocatalysis?

A7: Yes, a heterometallic Mn0.5Zn0.5-bimetallic–organic framework incorporating 4,4'-Oxydibenzoic acid has been successfully employed as an electrocatalyst for the oxygen evolution reaction (OER). [] This non-calcined, layer-pillared MOF displayed promising OER activity with a low overpotential and Tafel slope, highlighting its potential in sustainable energy production.

Q8: Has computational chemistry been applied to study 4,4'-Oxydibenzoic acid systems?

A8: Yes, computational chemistry methods, specifically density functional theory (DFT) calculations, have been used to study 4,4'-Oxydibenzoic acid-based systems. For instance, DFT calculations were employed to confirm the structure of an Al-MOF (CAU-21-ODB) synthesized with H2OBA. [] These calculations provide valuable insights into the structural and electronic properties of H2OBA-containing materials.

Q9: What types of structures can be formed using 4,4'-Oxydibenzoic acid as a building block?

A9: 4,4'-Oxydibenzoic acid's flexible V-shaped structure makes it a versatile ligand for constructing diverse coordination polymers and MOFs. Researchers have reported a wide range of architectures, including 1D chains, 2D layers, and intricate 3D frameworks. [, , , , , , , , , , , , , , , ] The final structure is influenced by factors such as the choice of metal ions, reaction conditions, and the presence of auxiliary ligands.

Q10: How does the flexibility of 4,4'-Oxydibenzoic acid influence the formation of coordination polymers?

A10: The flexibility of 4,4'-Oxydibenzoic acid allows it to adopt various conformations, contributing to the structural diversity observed in H2OBA-based coordination polymers. [] The dihedral angle between the two benzene rings in H2OBA can vary significantly, enabling it to bridge metal centers in different orientations and facilitate the formation of diverse architectures.

Q11: Can 4,4'-Oxydibenzoic acid facilitate the formation of entangled structures?

A11: Yes, 4,4'-Oxydibenzoic acid has been shown to promote the assembly of entangled structures, including polycatenated and polythreaded networks. [, ] These intricate architectures often arise from the interplay between H2OBA's bridging ability and the coordination preferences of the metal ions used in the synthesis.

Q12: What is the role of auxiliary ligands in the formation of 4,4'-Oxydibenzoic acid-based frameworks?

A12: Auxiliary ligands, often N-donor ligands, play a crucial role in directing the assembly and fine-tuning the properties of 4,4'-Oxydibenzoic acid-based frameworks. [, ] These ligands can influence the coordination geometry of metal centers, control the dimensionality of the resulting structures, and introduce additional functionalities, such as luminescence or guest molecule recognition.

Q13: Can 4,4'-Oxydibenzoic acid-based MOFs be used for sensing applications?

A13: Yes, the luminescent properties of some 4,4'-Oxydibenzoic acid-based MOFs make them suitable for sensing applications. For example, a Zn(II) framework incorporating H2OBA exhibited selective fluorescence quenching in the presence of specific anions, such as chromate (CrO42-) and dichromate (Cr2O72-), suggesting its potential as an anion sensor. [] Another example is a Tb-organic framework incorporating H2OBA, which showed high selectivity for Fe3+ ion sensing via luminescence quenching. []

Q14: Has 4,4'-Oxydibenzoic acid been utilized in materials for proton conduction?

A14: Yes, 4,4'-Oxydibenzoic acid has been incorporated into materials demonstrating proton conductivity. A notable example is a water-stable sulfonate–carboxylate Tb–organic framework containing H2OBA. [] The noncoordinated sulfonate oxygen atoms within the MOF channels act as hopping sites for proton transfer, enabling proton conductivity reaching 1.66 × 10−4 S cm−1 at 98% relative humidity.

Q15: Is there any information available on the environmental impact of 4,4'-Oxydibenzoic acid?

A15: While specific data on the environmental impact of 4,4'-Oxydibenzoic acid is limited within the provided research, its use in developing sustainable technologies, such as photocatalysis and electrocatalysis, suggests potential environmental benefits. [, ] Further research focusing on the biodegradability and ecotoxicological effects of H2OBA and its derivatives is crucial to assess its overall environmental impact fully.

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